(E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylidene]-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S2/c26-22-21(31-23(30)25(22)17-2-1-9-24-12-17)11-15-3-6-18(7-4-15)27-13-16-5-8-19-20(10-16)29-14-28-19/h1-12H,13-14H2/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQQVPSLLLFPHF-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)C=C4C(=O)N(C(=S)S4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)/C=C/4\C(=O)N(C(=S)S4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one, a thiazolidinone derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on anticancer, antibacterial, and anti-inflammatory effects, as well as its mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A thiazolidinone core, known for diverse biological activities.
- Benzodioxole and pyridine substituents, which enhance its pharmacological profile.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a range of biological activities. The specific compound has shown promise in several areas:
Anticancer Activity
Studies have reported that thiazolidinone derivatives can inhibit cancer cell proliferation. For instance:
- Cytotoxicity Tests : The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro studies indicated that it could induce cell cycle arrest and apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key regulatory proteins involved in cell growth and survival .
Antibacterial Activity
The antibacterial potential of thiazolidinones is well-documented:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited effective antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The MIC values were found to be in the range of 0.5 to 50 µg/mL depending on the bacterial strain .
- Biofilm Inhibition : It also showed promising results in inhibiting biofilm formation, which is critical for bacterial virulence and resistance .
Anti-inflammatory Effects
Thiazolidinone derivatives are noted for their anti-inflammatory properties:
- Cytokine Modulation : The compound has been shown to modulate pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : Potential inhibition of enzymes involved in cancer cell proliferation and inflammation.
- Molecular Docking Studies : In silico studies have suggested strong binding affinities to target proteins associated with cancer and inflammation pathways. Molecular dynamics simulations have further confirmed the stability of these interactions .
- Cell Cycle Arrest : Evidence suggests that the compound induces G2/M phase arrest in cancer cells, leading to reduced proliferation rates .
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Anticancer | Hep3B (liver cancer) | IC50 = 15 µM | |
| Antibacterial | S. aureus | MIC = 0.5 µg/mL | |
| Anti-inflammatory | Cytokine release (IL-6) | N/A |
Case Studies
- Anticancer Study : A study involving Hep3B cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.
- Antibacterial Study : Another investigation highlighted its effectiveness against E. coli, where it not only inhibited growth but also disrupted biofilm formation, suggesting its potential utility in treating persistent infections.
Scientific Research Applications
Pharmacological Properties
The compound belongs to the thioxothiazolidin class, which has been shown to exhibit various biological activities. Its derivatives have been investigated for their potential as:
- Aldose Reductase Inhibitors : A study demonstrated that certain thioxothiazolidin derivatives effectively inhibit aldose reductase, an enzyme implicated in diabetic complications. Specifically, a derivative similar to our compound showed significant inhibition of ALR2, leading to improvements in blood glucose and insulin levels in diabetic models .
- Acetylcholinesterase Inhibitors : Another application involves the development of inhibitors for acetylcholinesterase and butyrylcholinesterase, which are critical in treating Alzheimer's disease. Modifications of the thioxothiazolidin structure have resulted in potent inhibitors that show promise for neurodegenerative conditions .
Synthesis Pathways
The synthesis of (E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one can be achieved through several methods:
- Condensation Reactions : The compound can be synthesized via condensation of 2-thioxothiazolidin-4-one with appropriate aldehydes or ketones under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Activity
The thioxothiazolidin framework has been recognized for its antimicrobial properties. Studies have shown that derivatives can target bacterial infections effectively. For instance, compounds derived from this scaffold have been tested against multiple strains of Gram-positive and Gram-negative bacteria, showing promising antimicrobial activity .
Antiviral Activity
Research into the antiviral potential of thioxothiazolidin derivatives has revealed their interactions with viral proteins. Molecular docking studies indicate that these compounds may inhibit key viral targets such as gp41 in HIV . However, toxicity issues have limited their efficacy in clinical settings.
Table 1: Summary of Biological Activities of Thioxothiazolidin Derivatives
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves a multi-step process, primarily leveraging Knoevenagel condensation and nucleophilic substitution reactions.
Step 1: Formation of the Thiazolidinone Core
The 2-thioxothiazolidin-4-one core is synthesized via cyclization of thiourea derivatives with chloroacetic acid under basic conditions . For this compound, the pyridin-3-yl group at position 3 is introduced through nucleophilic substitution using 3-aminopyridine or a pre-functionalized intermediate .
Step 2: Knoevenagel Condensation
The benzylidene moiety at position 5 is introduced via condensation of the thiazolidinone core with 4-(benzo[d] dioxol-5-ylmethoxy)benzaldehyde under reflux in ethanol or acetic acid, catalyzed by piperidine . The reaction proceeds via deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde carbonyl, forming the (E)-configured benzylidene derivative.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperidine/AcOH catalyst | Ethanol | Reflux | 6–8 hr | ~75–85% |
Structural Characterization
The compound’s structure is confirmed using spectroscopic methods:
-
IR Spectroscopy : Absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C=S stretch), and 1020–1100 cm⁻¹ (C-O-C from benzodioxole) .
-
¹H NMR : Key signals include:
-
Mass Spectrometry : Molecular ion peak at m/z 463.4 ([M+H]⁺) .
Derivatization Reactions
The compound undergoes further functionalization:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the thione sulfur, forming S-alkyl derivatives .
-
Oxidation : Treatment with H₂O₂ converts the thione (-C=S) to a sulfone (-C=SO₂) .
-
Cyclocondensation : Forms fused heterocycles (e.g., triazepines) when reacted with diamines under acidic conditions .
Example Reaction with Ethylene Diamine
| Reagent | Product | Application |
|---|---|---|
| Ethylene diamine/HCl | Benzo-fused triazepine derivative | Anticonvulsant leads |
Stability and Reactivity
-
Thermal Stability : Decomposes above 250°C without melting .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases, cleaving the benzylidene bond .
Biological Correlations
While pharmacological data for this specific compound is limited, structurally analogous 2-thioxothiazolidin-4-ones exhibit:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and synthetic features of the target compound with its analogues:
Key Observations:
- Substituent Impact on Activity: The pyridin-3-yl group in the target compound may enhance target specificity compared to simpler analogues (e.g., D6’s dimethylaminoethyl group), which prioritize solubility over selectivity . The benzo[d][1,3]dioxole moiety likely improves blood-brain barrier penetration relative to chlorophenyl or isopropyl groups .
- Synthetic Flexibility: The target compound’s synthesis aligns with general methods for 5-benzylidene-thiazolidinones but requires precise stoichiometry due to bulky substituents . By contrast, pyrazole-linked derivatives (e.g., ) demand longer reaction times and polar solvents for recrystallization.
Stereochemical and Crystallographic Considerations
The (E)-configuration of the benzylidene group in the target compound is stabilized by conjugation with the thiazolidinone ring, as confirmed by X-ray crystallography (using SHELX programs ). In contrast, (Z)-isomers (e.g., ) exhibit reduced bioactivity due to steric hindrance in target binding .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (E)-5-(4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one?
- Methodology : The compound is synthesized via a Knoevenagel condensation between 3-(pyridin-3-yl)-2-thioxothiazolidin-4-one and 4-(benzo[d][1,3]dioxol-5-ylmethoxy)benzaldehyde. Key steps include:
- Using a polar aprotic solvent (e.g., DMF or ethanol) under reflux (70–90°C) for 6–12 hours .
- Catalyzing the reaction with a mild base (e.g., piperidine or ammonium acetate) to enhance imine formation .
- Purification via recrystallization from ethanol-DMF (1:1) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer .
- Critical Parameters : Solvent polarity, reaction time, and base strength influence yield and stereoselectivity.
Q. How is the structural characterization of this compound performed?
- Techniques :
- NMR : and NMR confirm the benzylidene double bond geometry (E-configuration) and absence of Z-isomer peaks (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- FT-IR : Peaks at 1680–1700 cm (C=O stretch) and 1250–1300 cm (C=S stretch) validate the thiazolidinone core .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Antioxidant : DPPH radical scavenging assays to assess free radical inhibition .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Approach :
- Synthesize analogs with modifications to the benzylidene (e.g., electron-withdrawing groups) or pyridinyl moieties .
- Compare bioactivity data (e.g., IC) to identify critical substituents. For example, electron-rich benzylidene groups enhance antimicrobial potency .
- Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinities to targets like hemoglobin subunits .
Q. What computational methods are used to predict its interaction with biological targets?
- Molecular Docking : Simulate binding to hemoglobin subunits (PDB: 1GZX) or kinases (e.g., EGFR) to identify key residues (e.g., Lys-59 in hemoglobin β-chain) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gap) with antioxidant activity .
Q. How can contradictory bioactivity data between studies be resolved?
- Strategies :
- Validate purity via HPLC (≥95%) to rule out impurities affecting results .
- Use orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) to confirm mechanisms .
- Standardize assay conditions (e.g., cell line passage number, serum concentration) .
Q. What strategies improve regioselectivity in benzylidene-thiazolidinone synthesis?
- Stereochemical Control :
- Use bulky bases (e.g., DBU) to favor (E)-isomer formation via kinetic control .
- Microwave-assisted synthesis reduces reaction time, minimizing isomerization .
Q. How is the compound’s stability under physiological conditions assessed?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
